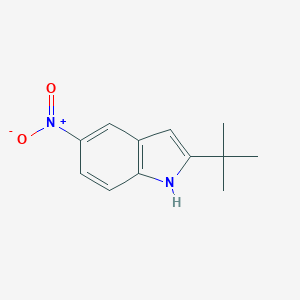

2-(tert-Butyl)-5-nitro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(tert-Butyl)-5-nitro-1H-indole” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The “tert-butyl” and “nitro” groups attached to the indole ring suggest that this compound may have unique properties compared to simple indoles.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, tert-butyl groups are often introduced into organic molecules through reactions with tert-butyl alcohol or its derivatives . Nitro groups can be introduced through nitration reactions .Chemical Reactions Analysis

The tert-butyl group in organic compounds is known to participate in various chemical reactions, including oxidation and elimination reactions . The nitro group can be reduced to an amino group or participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. For example, tert-butyl chloride, a compound containing a tert-butyl group, is reported to have a molecular weight of 92.567 Da .Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies

The research on indole derivatives often involves exploring efficient synthetic routes for producing compounds with specific structural features, such as substituents that influence their physical, chemical, or biological properties. For instance, a scalable Nenitzescu synthesis approach has been developed for a closely related compound, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, which is a key intermediate in the synthesis of selective androgen receptor modulators. This process involves starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, showcasing the versatility of tert-butyl groups in indole synthesis (Boros, Kaldor, & Turnbull, 2011).

Crystal Structures and DFT Calculations

The structural characterization and computational studies of indole derivatives provide insights into their reactivity and potential applications. For example, the synthesis, crystal structures, and Density Functional Theory (DFT) calculations of new derivatives of 1-(phenylsulfonyl)indole have been reported, demonstrating the utility of tert-butyl and nitro substitutions in modulating the electronic and structural properties of indole molecules (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Chemical Transformations

C-H Nitration

The selective C-H nitration of indoles, utilizing tert-butyl nitrite as the nitro source, highlights a method for introducing nitro groups at specific positions on the indole core. This methodology provides a foundation for further functionalization of indole derivatives, enhancing their utility in synthetic chemistry (Saxena & Kapur, 2018).

Organocatalytic Alkylations

The design of new chiral amine catalysts for the alkylation of indoles demonstrates the significance of indole derivatives in achieving enantioselective synthesis. Such advances facilitate the construction of molecules with precise stereochemistry, critical for pharmaceutical applications (Austin & MacMillan, 2002).

Potential Applications

Molecular Probes and Labels

Nitroxides, including highly strained nitroxides prepared from tert-butyl-substituted indoles, are utilized as molecular probes in biophysics and biomedical research. The modification of indole structures to enhance the stability and reactivity of nitroxides underlines the application of indole derivatives in developing tools for scientific investigation (Zhurko, Dobrynin, Gorodetskii, Glazachev, Rybalova, Chernyak, Asanbaeva, Bagryanskaya, & Kirilyuk, 2020).

Pharmacophoric Scaffolds

The indole core is a "privileged" structure in drug discovery, serving as a backbone for numerous therapeutic agents. Research on the synthesis, functionalization, and application of indole derivatives continues to contribute to the development of novel compounds with potential pharmaceutical value (Cacchi & Fabrizi, 2005).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-tert-butyl-5-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-7,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGNNIENUBTCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442101 |

Source

|

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174274-85-2 |

Source

|

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)